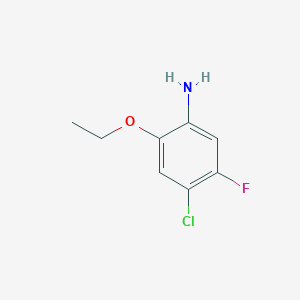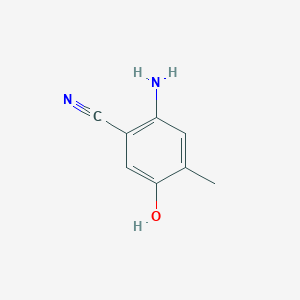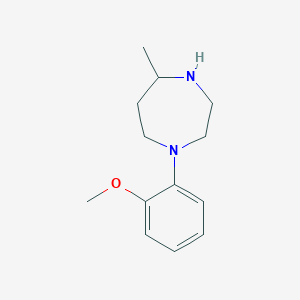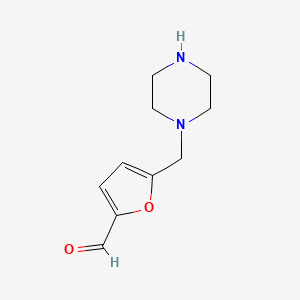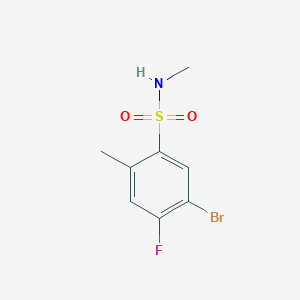
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 3-methylcyclopentylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
Uniqueness
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties . Its cyclopentyl group and methyl substitutions on the pyridine ring differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
6-methyl-N-(3-methylcyclopentyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-3-5-11(7-9)14-12-6-4-10(2)13-8-12/h4,6,8-9,11,14H,3,5,7H2,1-2H3 |
Clave InChI |
URVSAJWMKYBAKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NC2=CN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


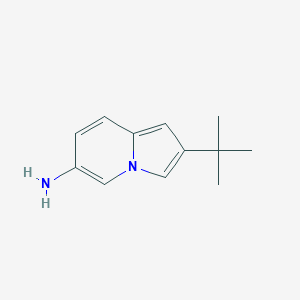
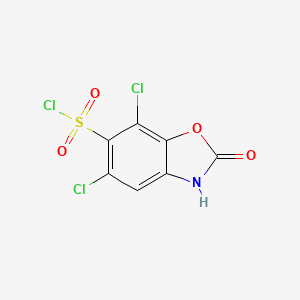
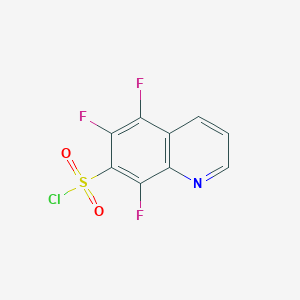
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
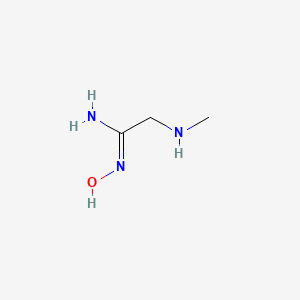
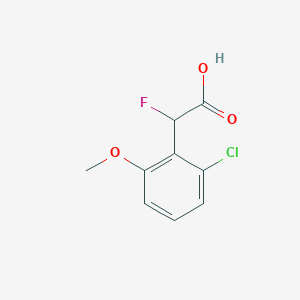
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
